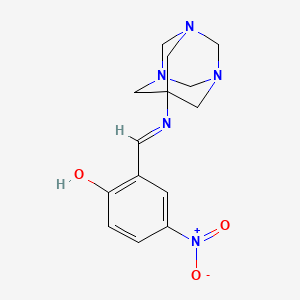
Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-[(E)-{1,3,5-triazatricyclo[3311(3),?]decan-7-ylimino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenol group, and a triazatricyclodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol typically involves multiple steps. One common method includes the reaction of 1,3,5-triazatricyclodecane with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with 4-nitrophenol under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as methanol, ethanol, or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. Safety measures, including the use of personal protective equipment and adherence to laboratory safety protocols, are crucial during production .
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol involves its interaction with specific molecular targets and pathways. The nitro group and phenol group can participate in various biochemical reactions, potentially affecting cellular processes. The triazatricyclodecane moiety may also play a role in the compound’s overall activity by stabilizing its structure and facilitating interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-nitro-2-{[(tricyclo[3.3.1.13,7]decan-1-yl)iminiumyl]methyl}phenolate: Shares a similar structure but with different substituents on the triazatricyclodecane moiety.
4-nitro-1,2,3-triazoles: Compounds with a nitro group and triazole ring, used in various chemical syntheses.
Uniqueness
4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol is unique due to its combination of a nitro group, phenol group, and triazatricyclodecane moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in scientific research .
Properties
Molecular Formula |
C14H17N5O3 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-nitro-2-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)phenol |
InChI |
InChI=1S/C14H17N5O3/c20-13-2-1-12(19(21)22)3-11(13)4-15-14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,20H,5-10H2 |
InChI Key |
MBJVNSGPVKUYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)
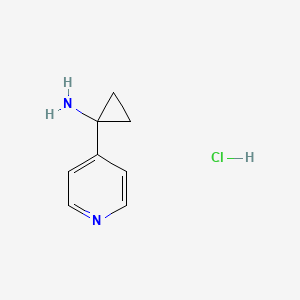
![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
![Tert-butyl 2-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12452132.png)
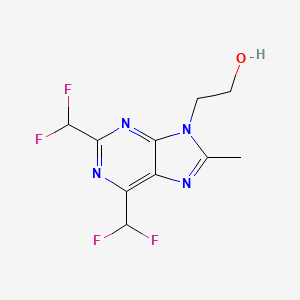
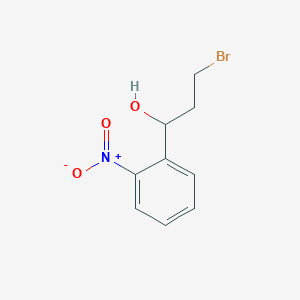
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B12452154.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
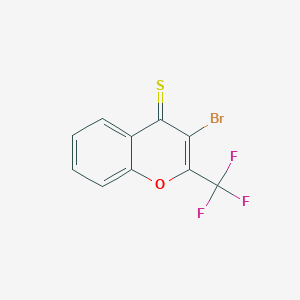
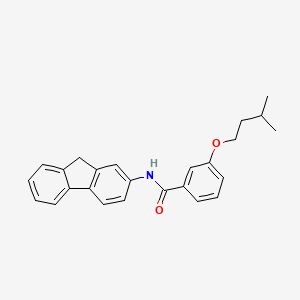
![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)
